molecular formula C17H16N2O4 B12492902 1-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

1-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-6-oxo-1,6-dihydropyridine-3-carboxylic acid

Cat. No.: B12492902
M. Wt: 312.32 g/mol
InChI Key: RZVOGXXHLHTGIK-UHFFFAOYSA-N
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Description

1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is a complex organic compound that features a combination of indene and pyridine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID typically involves multi-step organic reactions. One common method includes the initial formation of the indene moiety followed by its functionalization to introduce the carbamoyl and pyridine groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including batch and continuous flow processes. The choice of method depends on factors such as the required scale, cost, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{[(2,3-DIHYDRO-1H-INDEN-1-YL)CARBAMOYL]METHYL}-6-OXOPYRIDINE-3-CARBOXYLIC ACID is unique due to its combination of indene and pyridine moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H16N2O4

Molecular Weight

312.32 g/mol

IUPAC Name

1-[2-(2,3-dihydro-1H-inden-1-ylamino)-2-oxoethyl]-6-oxopyridine-3-carboxylic acid

InChI

InChI=1S/C17H16N2O4/c20-15(10-19-9-12(17(22)23)6-8-16(19)21)18-14-7-5-11-3-1-2-4-13(11)14/h1-4,6,8-9,14H,5,7,10H2,(H,18,20)(H,22,23)

InChI Key

RZVOGXXHLHTGIK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=CC=CC=C2C1NC(=O)CN3C=C(C=CC3=O)C(=O)O

Origin of Product

United States

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